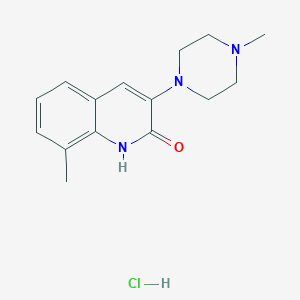
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone, also known as MQ1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQ1 belongs to the class of quinolone derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been shown to inhibit the activity of NF-kB, a protein involved in the regulation of immune responses and inflammation.
Effets Biochimiques Et Physiologiques
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been shown to exhibit neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in lab experiments is its high potency and selectivity. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone exhibits potent pharmacological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various cancers and inflammatory diseases. Another potential direction is the development of novel fluorescent probes based on the structure of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone for imaging studies. Additionally, further studies are needed to fully elucidate the mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone and to identify potential drug targets for its use in various therapeutic applications.
Conclusion:
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its diverse pharmacological activities make it an ideal candidate for drug development. Further research is needed to fully understand the mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone and to identify potential drug targets for its use in various therapeutic applications.
Méthodes De Synthèse
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone can be synthesized by the reaction of 8-bromoquinoline-3-carboxylic acid with 4-methylpiperazine in the presence of a base. The resulting intermediate is then subjected to a reduction reaction to obtain 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in high yield and purity.
Applications De Recherche Scientifique
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been investigated for its potential use as a fluorescent probe for imaging studies.
Propriétés
Numéro CAS |
113225-73-3 |
|---|---|
Nom du produit |
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone |
Formule moléculaire |
C15H20ClN3O |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
8-methyl-3-(4-methylpiperazin-1-yl)-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-11-4-3-5-12-10-13(15(19)16-14(11)12)18-8-6-17(2)7-9-18;/h3-5,10H,6-9H2,1-2H3,(H,16,19);1H |
Clé InChI |
DJOPBUDVQMKZGE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl |
Synonymes |
8-methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone OPC 88117 OPC-88117 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



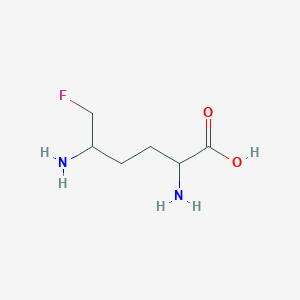
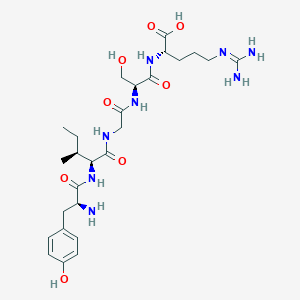

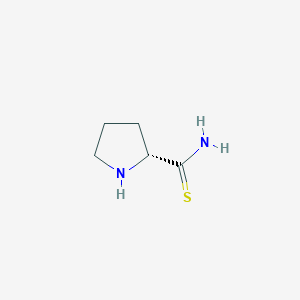
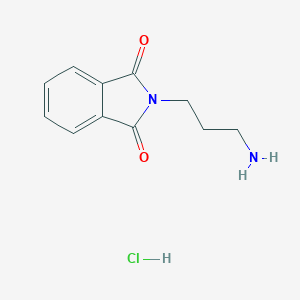
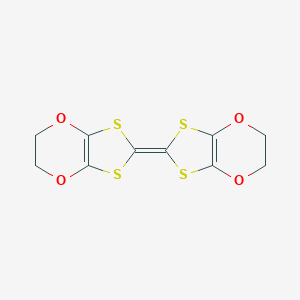

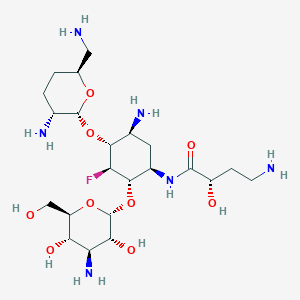
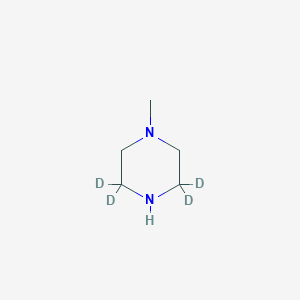
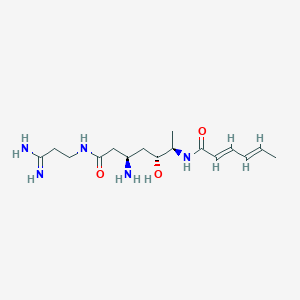
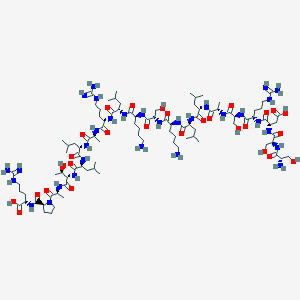
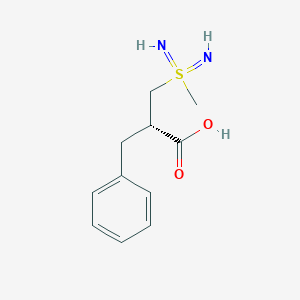
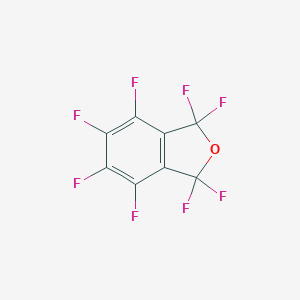
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)